molecular formula C47H80N18O14 B612454 Dynamin inhibitory peptide CAS No. 251634-21-6

Dynamin inhibitory peptide

Cat. No. B612454
M. Wt: 1121.26
InChI Key: LHQOQXYEPUSHJL-LNIRUYPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynamin inhibitory peptide is a peptide inhibitor of the GTPase dynamin. It competitively blocks the binding of dynamin to amphiphysin, thus preventing endocytosis . It is used in research to study the role of dynamin in various cellular processes.


Synthesis Analysis

The synthesis of dynamin inhibitory peptide involves complex biological processes. It requires multimeric interactions for efficient endocytosis . The peptide is designed to bind multimers of amphSH3 with high affinity . The synthesis process also involves the use of potent chemical inhibitors of dynamin GTPase .


Molecular Structure Analysis

The molecular structure of dynamin inhibitory peptide is complex. It involves interactions between the proline/arginine-rich domain of dynamin (dynPRD) and the Src-homology domain 3 (SH3) of various proteins including amphiphysins .


Chemical Reactions Analysis

The chemical reactions involving dynamin inhibitory peptide are complex and involve multiple proteins. During clathrin-mediated endocytosis (CME), the concerted action of dynamin and its interacting partners drives membrane scission .


Physical And Chemical Properties Analysis

The physical and chemical properties of dynamin inhibitory peptide are characterized by its molecular formula C47H80N18O14 . It has a molecular weight of 1121.3 g/mol .

Scientific Research Applications

  • Regulation of Hormone Secretion in Human Gut : Dynamin has been shown to bi-directionally regulate L cell hormone secretion in the human gut, suggesting its potential as a target for gastrointestinal-targeted metabolic drug development (Sun et al., 2021).

  • Impact on Cholesterol and Lipid Raft Organization : Dynasore, a dynamin inhibitor, not only inhibits endocytosis but also affects lipid raft organization and cholesterol in the plasma membrane, providing insights into the regulation of cholesterol (Preta et al., 2015).

  • Development of Small Molecule Inhibitors : Research has led to the development of small molecule inhibitors of dynamin I GTPase, offering potential tools for studying the dynamic nature of endocytic events (Hill et al., 2005).

  • Role in Dynamin Self-assembly : Investigations into the self-assembly regions in dynamin have provided novel insights into its role in synaptic vesicle recycling and other membrane sorting processes (Okamoto et al., 1999).

  • Inhibition of Endocytosis in Various Cells : Studies have shown that small-molecule inhibitors like MiTMAB and OcTMAB can inhibit dynamin-mediated endocytosis in a range of cells, including synaptic vesicle endocytosis in nerve terminals (Quan et al., 2007).

  • Inhibition of Viral Protein Trafficking : Dynasore, a dynamin inhibitor, impacts viral life cycles by inhibiting viral protein trafficking, thereby reducing the number of viral capsids reaching the nuclear pore and affecting the release of infectious progeny (Mues et al., 2015).

  • Pharmacological Inhibition in Macrophages : Inhibition of dynamin has been shown to reduce the secretion of proteins like apolipoprotein E from primary human macrophages, suggesting implications for therapeutic interventions (Kockx et al., 2014).

Future Directions

The future directions of research on dynamin inhibitory peptide could involve further exploration of its therapeutic potential . There is also interest in understanding how dynamin and TMEM16F control large plasma membrane reserves that open in response to lateral membrane stress and Ca influx .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOQXYEPUSHJL-LNIRUYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynamin inhibitory peptide

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